hemoglobin F Xin-Su hemoglobin F Xin-Su
Brand Name: Vulcanchem
CAS No.: 112603-39-1
VCID: VC0219430
InChI:
SMILES:
Molecular Formula: C19 H29 N O6 S
Molecular Weight: 0

hemoglobin F Xin-Su

CAS No.: 112603-39-1

Cat. No.: VC0219430

Molecular Formula: C19 H29 N O6 S

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

hemoglobin F Xin-Su - 112603-39-1

Specification

CAS No. 112603-39-1
Molecular Formula C19 H29 N O6 S
Molecular Weight 0

Introduction

Structural and Biochemical Characteristics

Hb F Xin-Su is a fetal hemoglobin variant distinguished by its altered oxygen-binding properties and electrophoretic mobility. The mutation occurs at codon 73 of the Aγ-globin chain, where a single nucleotide substitution (GAT→CAT) replaces aspartic acid with histidine . This substitution disrupts the E-helix of the gamma chain, a region critical for stabilizing hemoglobin’s tertiary structure.

Electrophoretic and Chromatographic Behavior

  • Electrophoresis: At alkaline pH (8.6–9.1), Hb F Xin-Su migrates between hemoglobin A (Hb A) and hemoglobin S (Hb S), a pattern distinct from most fetal hemoglobin variants .

  • Chromatography: DEAE-cellulose chromatography isolates Hb F Xin-Su efficiently due to its unique charge profile .

  • Chain Composition: Chain separation studies reveal a heterogeneous gamma-chain distribution: Aγ Xin-Su (12.7%), Aγ T (14.9%), and Gγ (72.4%) .

Table 1: Structural Properties of Hb F Xin-Su

PropertyDetail
Mutation SiteAγ73(E17)Asp→His (HBG1 gene)
Electrophoretic MobilityBetween Hb A and Hb S at pH 8.6–9.1
Chromatographic IsolationDEAE-cellulose
Gamma-Chain DistributionAγ Xin-Su (12.7%), Aγ T (14.9%), Gγ (72.4%)

Discovery and Case Reports

The variant was first reported by Ma et al. (1987) in a neonate from Jiangsu, China . The infant’s cord blood analysis revealed two coexisting gamma-chain variants: Aγ Xin-Su and Aγ T. Notably, the parents were heterozygous carriers, confirming autosomal inheritance.

ParameterObservation
EthnicityHan Chinese (Jiangsu Province)
Gamma-Chain HeterogeneityAγ Xin-Su + Aγ T
Clinical PresentationAsymptomatic (no hematological abnormalities)

Genetic and Molecular Basis

The HBG1 gene (OMIM: 142200) on chromosome 11p15.4 encodes the Aγ-globin chain. The Aγ73(E17)Asp→His substitution represents a non-conservative mutation in a region critical for hemoglobin’s allosteric regulation .

Clinical and Epidemiological Significance

Hb F Xin-Su is a benign variant with no reported association with hematological disorders. Its discovery underscores the diversity of fetal hemoglobin variants in populations with high hemoglobinopathy prevalence.

Population Distribution

  • Geographic Prevalence: Only one confirmed case in Jiangsu, China .

  • Demographic Risk: No ethnic predilection identified, though underreporting in low-resource regions is likely .

Comparative Analysis with Other Gamma-Chain Variants

Hb F Xin-Su belongs to a group of over 50 gamma-chain variants, including Hb F Texas I (Aγ75Asp→His) and Hb F Jamaica (Gγ61Glu→Lys) . Key distinctions include:

Table 3: Comparison of Select Gamma-Chain Variants

VariantMutation SiteElectrophoretic MobilityClinical Relevance
Hb F Xin-SuAγ73(E17)Asp→HisBetween Hb A and Hb SBenign
Hb F Texas IAγ75(E19)Asp→HisSimilar to Hb FBenign
Hb F JamaicaGγ61(E5)Glu→LysOverlaps with Hb AMild microcytosis

Laboratory Identification Protocols

Accurate detection of Hb F Xin-Su requires a multi-modal approach:

  • Alkaline Electrophoresis: Differentiates it from Hb A and Hb S .

  • High-Performance Liquid Chromatography (HPLC): Quantifies gamma-chain ratios and isolates the variant .

  • Mass Spectrometry: Confirms the amino acid substitution .

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